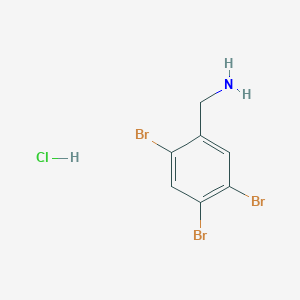

(2,4,5-Tribromophenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,4,5-Tribromophenyl)methanamine hydrochloride is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a crystalline powder that is soluble in water and has a molecular weight of 322.49 g/mol. This compound is widely used in the field of medicinal chemistry and has shown promising results in various scientific studies.

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

- Research has shown that certain methanamine derivatives, like 1-(2-phenoxyphenyl)methanamines, exhibit selective dual 5-HT (serotonin) and NA (noradrenaline) reuptake pharmacology. Such properties are significant in the context of developing antidepressants (Whitlock, Blagg, & Fish, 2008).

Chiral Discrimination Mechanisms

- A study on the separation of chiral methanamine hydrochloride derivatives using amylose tris(3,5-dimethylphenyl)carbamate stationary phase revealed insights into chiral discrimination mechanisms. This research contributes to understanding the interactions in chiral chromatography, important for pharmaceutical applications (Bereznitski et al., 2002).

Synthesis and Characterization of Novel Compounds

- Methanamine derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved with high yield, with the compound being characterized by various spectroscopic techniques. This kind of research aids in the development of new compounds with potential applications in various scientific fields (Shimoga, Shin, & Kim, 2018).

Catalyst Development in Chemical Reactions

- Methanamine derivatives are also utilized in the development of catalysts. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to create N-heterocyclic ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation reactions. Such studies are crucial for advancing catalyst technology in chemical manufacturing (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Drug Delivery System Development

- Methanamine compounds have been explored in drug delivery systems. A study on the preparation of liposomal nanoparticles incorporating terbinafine hydrochloride, a methanamine derivative, looked at in vitro drug release studies. Such research is instrumental in improving drug delivery mechanisms (Koutsoulas, Pippa, Demetzos, & Žabka, 2014).

Anticancer Activity of Complexes

- Research into palladium (Pd)II and platinum (Pt)II complexes based on methanamine derivatives, such as R-(phenyl)methanamine, has shown promising results in anticancer activity. This line of research is pivotal in the development of new anticancer drugs (Mbugua et al., 2020).

Mechanism of Action

properties

IUPAC Name |

(2,4,5-tribromophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVFHROSAVFNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br3ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2422179.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)

![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)